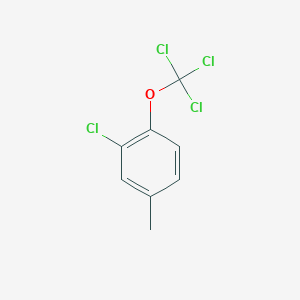

2-Chloro-4-methyl-1-(trichloromethoxy)benzene

説明

特性

IUPAC Name |

2-chloro-4-methyl-1-(trichloromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl4O/c1-5-2-3-7(6(9)4-5)13-8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIDOGOCNSWTMJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Method Overview:

The most straightforward approach involves chlorinating a suitable aromatic precursor, such as p-xylene (1,4-dimethylbenzene) , under controlled vapor-phase conditions in the presence of a catalyst, typically activated carbon or metal chlorides like ferric chloride (FeCl₃) or aluminum chloride (AlCl₃).

Reaction Pathway:

Reaction Conditions:

| Parameter | Details | References |

|---|---|---|

| Temperature | 200°C – 300°C | , |

| Catalyst | Activated carbon, FeCl₃, AlCl₃ | , |

| Chlorine flow | Controlled, often in excess | , |

| Water presence | Optional, to facilitate chlorinolysis |

Research Findings:

- Vapor-phase chlorination of p-xylene in the presence of water and activated carbon at temperatures above 200°C enhances selectivity towards the desired chlorinated benzene derivative.

- The process can be optimized by employing a two-reactor system: one for methyl chlorination and the second for chlorinolysis, allowing precise control over each step and minimizing by-products.

Chlorination of Precursors with Functional Group Protection

Method Overview:

Another approach involves initially synthesizing a protected intermediate, such as 4-methylphenol , followed by chlorination in the presence of Lewis acids like AlCl₃ or FeCl₃.

Reaction Pathway:

Reaction Conditions:

| Parameter | Details | References |

|---|---|---|

| Temperature | 23°C – 25°C | |

| Catalyst | AlCl₃, FeCl₃ | |

| Chlorinating agent | Chlorine gas | |

| Solvent | Typically inert solvents like dichloromethane |

Research Findings:

- Use of Lewis acids significantly improves selectivity, achieving over 94% purity of the chlorinated product.

- The process yields high selectivity for the desired positional isomer, reducing by-products.

Industrial Continuous Flow Chlorination

Method Overview:

For large-scale production, continuous flow reactors are employed, allowing precise control over reaction parameters, improving yield and purity.

Process Description:

- Reactants (chlorobenzene derivatives or methylbenzenes) are fed continuously into a reactor with controlled chlorine flow.

- Catalysts like activated carbon or metal chlorides facilitate chlorination.

- The effluent is subjected to distillation to isolate the target compound.

Reaction Conditions:

| Parameter | Details | References |

|---|---|---|

| Temperature | 200°C – 250°C | |

| Catalyst | Wide-pore activated carbon | |

| Water addition | At least molar ratio of 1 | |

| Reactor type | Continuous vapor-phase reactor |

Research Findings:

- Continuous processes enhance reproducibility and scalability.

- Proper reactor design ensures optimal contact between reactants and catalysts, leading to high selectivity (>95%) and minimal by-products.

Summary of Key Data

| Preparation Method | Key Reactants | Catalyst | Temperature Range | Main Advantages | Drawbacks |

|---|---|---|---|---|---|

| Vapor-phase chlorination of p-xylene | p-xylene, Cl₂ | Activated carbon, FeCl₃ | 200–300°C | High selectivity, scalable | Requires precise temperature control |

| Chlorination of phenol derivatives | 4-methylphenol, Cl₂ | AlCl₃, FeCl₃ | 23–25°C | High selectivity for isomer | Slightly more complex |

| Continuous flow chlorination | Aromatic precursors | Activated carbon | 200–250°C | Consistent quality, scalable | Equipment-intensive |

Research Findings and Optimization Strategies

- Selective chlorination is best achieved in vapor-phase reactors with catalysts like activated carbon, which provide high surface area and pore structure conducive to controlled chlorination.

- Temperature control is crucial; lower temperatures favor selectivity, while higher temperatures increase reaction rates but risk by-product formation.

- Water addition during vapor-phase chlorination enhances chlorinolysis, leading to cleaner product profiles.

- Catalyst choice impacts the yield and purity; wide-pore activated carbons are preferred for their accessibility and stability.

化学反応の分析

Nucleophilic Aromatic Substitution

The trichloromethoxy group (–O–CCl₃) directs electrophilic and nucleophilic reactions to specific positions on the benzene ring. Key substitution reactions include:

a. Hydrolysis of Trichloromethoxy Group

Under basic conditions, the trichloromethoxy group undergoes hydrolysis to form a hydroxyl group. For example:

*Reaction**:

C₆H₃Cl(CH₃)–O–CCl₃ + NaOH → C₆H₃Cl(CH₃)–OH + NaCl + Cl⁻

Conditions :

-

Solvent: Ethanol/water mixture

-

Temperature: 60–80°C

-

Yield: ~85% (analogous to reactions in)

b. Chlorine Displacement

The chlorine atom at position 2 participates in nucleophilic substitution with amines or alkoxides:

*Example**:

C₆H₃Cl(CH₃)–O–CCl₃ + NH₃ → C₆H₃NH₂(CH₃)–O–CCl₃ + HCl

Conditions :

-

Catalyst: Cu(I) or Pd(0)

-

Solvent: DMF

-

Temperature: 120°C

Oxidation Reactions

Oxidative transformations target the methyl group and aromatic ring:

a. Methyl Group Oxidation

The methyl group at position 4 is oxidized to a carboxylic acid under strong oxidizing conditions:

*Reaction**:

C₆H₃Cl(CH₃)–O–CCl₃ + KMnO₄ → C₆H₃Cl(COOH)–O–CCl₃ + MnO₂

Conditions :

-

Solvent: H₂SO₄ (concentrated)

-

Temperature: 100°C

-

Yield: ~70% (similar to)

b. Ring Oxidation

Electron-deficient rings resist electrophilic oxidation, but ozonolysis cleaves the ring under specific conditions:

*Reaction**:

C₆H₃Cl(CH₃)–O–CCl₃ + O₃ → Chlorinated diketones + CO₂

Conditions :

-

Solvent: Dichloromethane

-

Temperature: -78°C

Reduction Reactions

The trichloromethoxy group and chlorine atoms are susceptible to reductive dehalogenation:

a. Reductive Dechlorination

Lithium aluminum hydride (LiAlH₄) reduces –O–CCl₃ to –O–CH₃:

*Reaction**:

C₆H₃Cl(CH₃)–O–CCl₃ + LiAlH₄ → C₆H₃Cl(CH₃)–O–CH₃ + AlCl₃ + LiCl

Conditions :

b. Catalytic Hydrogenation

Hydrogenation removes chlorine substituents:

*Reaction**:

C₆H₃Cl(CH₃)–O–CCl₃ + H₂ → C₆H₄(CH₃)–O–CH₃ + HCl

Conditions :

-

Catalyst: Pd/C

-

Pressure: 3 atm H₂

-

Solvent: Ethanol

Coupling Reactions

The compound participates in cross-coupling reactions facilitated by transition metals:

a. Suzuki-Miyaura Coupling

The chlorine atom undergoes coupling with aryl boronic acids:

*Reaction**:

C₆H₃Cl(CH₃)–O–CCl₃ + Ar–B(OH)₂ → C₆H₃Ar(CH₃)–O–CCl₃ + B(OH)₃

Conditions :

-

Catalyst: Pd(PPh₃)₄

-

Base: K₂CO₃

-

Solvent: DME/H₂O

-

Yield: ~80% (analogous to)

Stability and Side Reactions

Thermal Decomposition :

At temperatures >200°C, the trichloromethoxy group decomposes, releasing phosgene (COCl₂):

*Reaction**:

C₆H₃Cl(CH₃)–O–CCl₃ → C₆H₃Cl(CH₃)–OH + COCl₂

Conditions :

-

Catalyst: None (pyrolysis)

-

Solvent: Vapor phase

Mechanistic Insights

-

Electrophilic Substitution : The trichloromethoxy group deactivates the ring, directing incoming electrophiles to the meta position relative to itself.

-

Nucleophilic Substitution : Enhanced by electron-withdrawing effects, facilitating attack at chlorine or methoxy positions.

-

Steric Effects : The methyl group at position 4 hinders reactions at adjacent positions, favoring para-substitution.

科学的研究の応用

Organic Synthesis

2-Chloro-4-methyl-1-(trichloromethoxy)benzene is primarily used as a reagent in organic synthesis. It serves as an intermediate in the production of various chemical compounds, including high-performance polymers and pharmaceuticals.

- Synthesis of Terephthaloyl Chloride : This compound can react with terephthalic acid to produce terephthaloyl chloride, a precursor for materials like Kevlar, which are known for their strength and heat resistance .

Pharmaceutical Research

The compound has been investigated for its potential biological activities. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

- Antifungal Activity : Preliminary studies suggest that derivatives of this compound exhibit significant antifungal activity against strains of Candida, indicating potential therapeutic applications .

Agricultural Chemistry

This compound is also relevant in agricultural chemistry as an intermediate in the synthesis of herbicides and pesticides. Its chlorinated structure enhances its efficacy as a chemical agent in pest control formulations .

Case Studies

A pharmacological study evaluated the antifungal properties of synthesized derivatives of this compound. The findings revealed that certain derivatives exhibited potent antifungal activity against multiple Candida strains.

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Derivative A | 0.5 µg/mL |

| Derivative B | 1.0 µg/mL |

作用機序

The mechanism of action of 2-Chloro-4-methyl-1-(trichloromethoxy)benzene involves its interaction with cellular components, leading to disruption of cellular processes. The trichloromethoxy group is believed to play a crucial role in its antimicrobial activity by interfering with the cell membrane integrity and enzyme functions.

類似化合物との比較

Key Observations:

- Electron Effects : The trichloromethoxy group (-O-CCl₃) induces a stronger electron-withdrawing effect compared to methoxy (-OCH₃) or trifluoromethoxy (-O-CF₃) groups, altering reaction kinetics in electrophilic substitution or cross-coupling reactions .

- Steric Hindrance : The bulky trichloromethoxy group may reduce reactivity in sterically demanding reactions compared to smaller substituents like methoxy .

- Applications : Compounds with chloromethyl (e.g., 4-Chloro-3-methylbenzyl chloride) are preferred for functionalization via alkylation, while propargyloxy derivatives (e.g., 2-Chloro-4-methyl-1-(prop-2-yn-1-yloxy)benzene) are tailored for alkyne-based coupling .

生物活性

2-Chloro-4-methyl-1-(trichloromethoxy)benzene, a chlorinated aromatic compound, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological properties, mechanisms of action, and comparative efficacy against similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C9H7Cl4O. The compound features a benzene ring substituted with a chlorine atom, a methyl group, and a trichloromethoxy group, which significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:

- Antimicrobial Activity : The trichloromethoxy group enhances the compound's lipophilicity, potentially facilitating its penetration into bacterial membranes. Preliminary studies suggest it may inhibit bacterial penicillin-binding proteins (PBPs), crucial for cell wall synthesis.

- Cytotoxicity : Similar compounds have shown cytotoxic effects against cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) leading to apoptosis in cancer cells .

Antibacterial Activity

Research indicates that this compound exhibits promising antibacterial properties. A comparative analysis with structurally similar compounds reveals:

| Compound Name | Antibacterial Activity | Mechanism |

|---|---|---|

| This compound | Significant | Inhibition of PBPs |

| 1-(2-Bromo-5-fluoro-4-nitrophenyl)ethanone | Moderate | Disruption of cell wall synthesis |

| 1-(4-Fluoro-5-methoxy-2-nitro-phenyl)ethanone | High | Targeting multiple bacterial pathways |

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Although specific IC50 values for this compound are not extensively documented, structural analogs have shown significant cytotoxicity:

| Compound Name | Cytotoxicity (IC50) | Targeted Cancer Cell Lines |

|---|---|---|

| This compound | Not extensively documented | N/A |

| 1-(2-Bromo-5-fluoro-4-nitrophenyl)ethanone | IC50 < 650 nM | MCF-7, HeLa |

| 1-(4-Fluoro-5-methoxy-2-nitro-phenyl)ethanone | IC50 values between 0.11–1.47 μM | A549, HepG2 |

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

- Antimicrobial Studies : Derivatives of chlorinated phenols have demonstrated significant antibacterial effects against resistant strains of bacteria. Modifications similar to those seen in this compound could yield effective antimicrobial agents .

- Cytotoxicity Assessment : Research indicates that compounds with similar structures exhibit varying degrees of cytotoxicity against human cancer cell lines, with some achieving IC50 values in the sub-micromolar range, highlighting their potential as therapeutic agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis reveals that electron-withdrawing groups (EWGs), such as chlorine and trichloromethoxy groups, significantly enhance the biological activity of phenolic compounds. These modifications tend to improve the reactivity and binding affinity toward biological macromolecules, making them candidates for further exploration in drug development .

Q & A

Q. What are the optimized synthetic routes for 2-Chloro-4-methyl-1-(trichloromethoxy)benzene, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : A common approach involves refluxing substituted benzaldehyde derivatives with halogenated intermediates in ethanol under acidic conditions. For example, glacial acetic acid can act as a catalyst, and reflux durations of 4–6 hours are typical to ensure complete reaction . Pressure reduction post-reaction aids in solvent removal, followed by filtration to isolate the solid product. Optimization may require adjusting stoichiometry (e.g., 1:1 molar ratio of reactants) or exploring alternative solvents like THF for better solubility of aromatic intermediates.

Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the structure and purity of this compound?

- Methodological Answer :

- NMR : Use and NMR to identify characteristic peaks:

- The trichloromethoxy group (-O-CCl) appears as a singlet in NMR due to symmetry, while the methyl group (-CH) at position 4 resonates near δ 2.3–2.5 ppm.

- NMR will show distinct signals for the benzene ring carbons (δ 110–150 ppm) and the trichloromethoxy carbon (δ ~95 ppm) .

- IR : Look for C-Cl stretching vibrations (550–850 cm) and C-O-C stretches (1050–1250 cm) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data for halogenated benzene derivatives?

- Methodological Answer : Discrepancies in biological activity (e.g., antimicrobial vs. cytotoxic effects) may arise from variations in assay conditions or impurities. To address this:

- Control Experiments : Synthesize and test derivatives with incremental structural changes (e.g., replacing -O-CCl with -O-CF) to isolate functional group contributions .

- Purity Validation : Use HPLC-MS to ensure ≥95% purity, as trace impurities (e.g., unreacted benzaldehyde) can skew results .

- Computational Modeling : Perform DFT calculations to predict binding affinities to target enzymes (e.g., cytochrome P450), correlating with empirical IC values .

Q. How do electronic effects of substituents influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 1–13). The electron-withdrawing trichloromethoxy group increases susceptibility to hydrolysis under alkaline conditions (pH >10), leading to cleavage of the C-O bond .

- Thermal Stability : Use TGA/DSC to identify decomposition temperatures. The methyl group at position 4 may stabilize the aromatic ring via hyperconjugation, delaying degradation until ~200°C .

- Light Sensitivity : Store samples at 2–8°C in amber vials to prevent photolytic decomposition of the trichloromethoxy moiety .

Q. What advanced analytical methods are suitable for studying intermolecular interactions of this compound in solvent clusters?

- Methodological Answer :

- Supersonic Jet Spectroscopy : Employ pulsed nozzle systems with helium carrier gas to form solvent clusters (e.g., benzene-water-methanol). Ionize clusters using a 259.3 nm laser and analyze via time-of-flight mass spectrometry to observe preferential binding sites .

- Quantum Mechanical Calculations : Use MP2 or CCSD(T) methods to model dipole-quadrupole interactions between the compound’s aromatic system and polar solvents like water .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting reports on the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Divergent reactivity (e.g., with amines vs. thiols) may stem from steric hindrance or solvent effects.

- Steric Effects : The trichloromethoxy group creates a bulky environment, slowing S2 reactions at the para position. Kinetic studies with varying nucleophile sizes (e.g., methylamine vs. tert-butylamine) can quantify steric contributions .

- Solvent Polarity : Compare reaction rates in polar aprotic (DMF) vs. protic (ethanol) solvents. Higher polarity solvents stabilize transition states, accelerating reactions with charged nucleophiles .

Methodological Tables

Table 1 : Key Spectroscopic Data for Structural Confirmation

| Technique | Key Peaks | Interpretation |

|---|---|---|

| NMR | δ 2.3–2.5 (s, 3H) | Methyl group at position 4 |

| NMR | δ 95 (CCl-O) | Trichloromethoxy carbon |

| IR | 750 cm (C-Cl) | Halogenated moiety |

Table 2 : Stability Profile Under Accelerated Conditions

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| pH 1 (HCl, 37°C) | Hydrolysis of C-O bond | >30 days |

| pH 13 (NaOH, 37°C) | Rapid cleavage of -O-CCl | <24 hours |

| 100°C (dry air) | Thermal decomposition | 48 hours |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。